molecular formula C19H38O11P2 B1246055 Dioctanoylglycerol pyrophosphate

Dioctanoylglycerol pyrophosphate

Cat. No.: B1246055
M. Wt: 504.4 g/mol
InChI Key: MBDSUZSCJLRKPC-QGZVFWFLSA-N
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Description

Dioctanoylglycerol pyrophosphate is a synthetic organic compound that belongs to the class of diacylglycerol pyrophosphates. It is characterized by the presence of two octanoyl groups attached to a glycerol backbone, with a pyrophosphate group linked to the glycerol. This compound is known for its role in various biochemical and signaling pathways, particularly in plants, yeast, and certain bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctanoylglycerol pyrophosphate can be synthesized through the phosphorylation of phosphatidic acid using phosphatidic acid kinase. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the concentration of reagents to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Dioctanoylglycerol pyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dioctanoylglycerol pyrophosphate has a wide range of applications in scientific research:

Mechanism of Action

Dioctanoylglycerol pyrophosphate exerts its effects primarily through its role as a signaling lipid. It interacts with specific receptors and enzymes involved in lipid metabolism and cellular signaling pathways. The compound can modulate the activity of phosphatidic acid phosphatases and other lipid-modifying enzymes, thereby influencing various cellular processes such as membrane trafficking, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes two octanoyl groups and a pyrophosphate moiety. This structure allows it to participate in distinct biochemical pathways and exert specific effects on lipid signaling and metabolism. Its ability to modulate the activity of phosphatidic acid phosphatases and other enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C19H38O11P2

Molecular Weight

504.4 g/mol

IUPAC Name

[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C19H38O11P2/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24)/t17-/m1/s1

InChI Key

MBDSUZSCJLRKPC-QGZVFWFLSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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